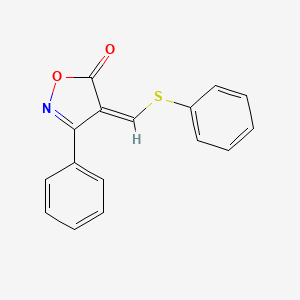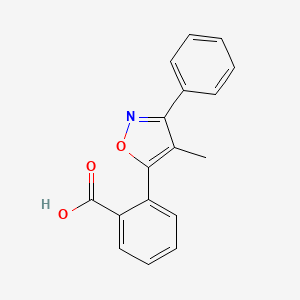
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The stereochemistry of the compound, indicated by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Methoxylation: The introduction of the methoxy group at the 4-position is achieved through a nucleophilic substitution reaction. Common reagents for this step include methanol (MeOH) and a strong base like sodium hydride.
N-Methylation: The final step involves the methylation of the nitrogen atom. This can be accomplished using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Methanol (MeOH), sodium hydride (NaH), methyl iodide (MeI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its role in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide
- (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide
- (2S,4R)-4-Methyl-N-methylpyrrolidine-2-carboxamide
Uniqueness
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is unique due to the presence of the methoxy group at the 4-position, which influences its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound distinct from its analogs with different substituents.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
(2S,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-3-5(11-2)4-9-6/h5-6,9H,3-4H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChI 键 |
VVHSTYLKIOIHSL-RITPCOANSA-N |
手性 SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)OC |
规范 SMILES |
CNC(=O)C1CC(CN1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



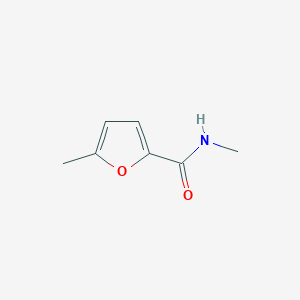

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
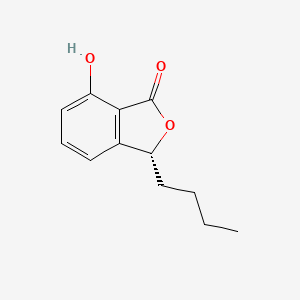
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)


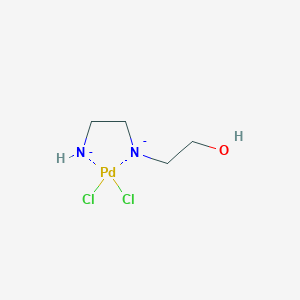
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
